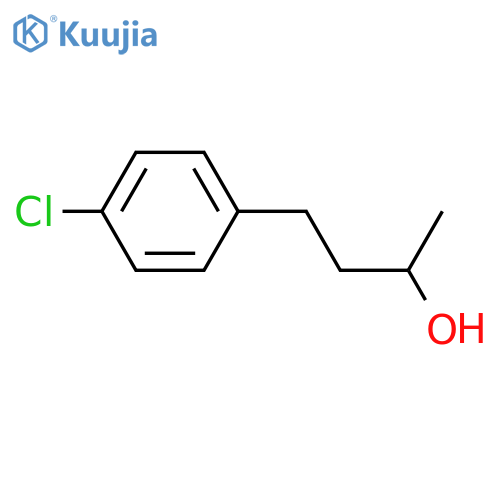Cas no 76019-94-8 (4-(4-chlorophenyl)butan-2-ol)
4-(4-クロロフェニル)ブタン-2-オールは、有機合成中間体として重要な化合物です。分子式C10H13ClOで表され、芳香族クロロ基とヒドロキシル基を有する特性から、医薬品や農薬の合成において有用な中間体となります。特に、立体選択的反応における反応性の高さと安定性が特徴で、精密有機合成において高い利便性を発揮します。また、適度な極性を有するため、各種溶媒への溶解性に優れ、反応条件の設計が容易です。その化学的性質から、高純度での製造が可能であり、研究開発や工業用途において信頼性の高い原料として利用されています。

4-(4-chlorophenyl)butan-2-ol structure
商品名:4-(4-chlorophenyl)butan-2-ol
4-(4-chlorophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorophenyl)butan-2-ol
- Benzenepropanol, 4-chloro-α-methyl-
- EN300-1258725
- SCHEMBL10585881
- 76019-94-8
- AKOS011018856
- CS-0278571
-
- インチ: 1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3
- InChIKey: NMHKGZZVRRFXJO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CCC(C)O
計算された属性
- せいみつぶんしりょう: 184.0654927g/mol
- どういたいしつりょう: 184.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.118±0.06 g/cm3(Predicted)
- ふってん: 279.5±15.0 °C(Predicted)
- 酸性度係数(pKa): 15.10±0.20(Predicted)
4-(4-chlorophenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1258725-2.5g |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 2.5g |
$2100.0 | 2023-05-23 | ||
| Enamine | EN300-1258725-10.0g |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 10g |
$4606.0 | 2023-05-23 | ||
| Enamine | EN300-1258725-5.0g |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 5g |
$3105.0 | 2023-05-23 | ||
| Enamine | EN300-1258725-250mg |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 250mg |
$381.0 | 2023-10-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349241-500mg |
4-(4-Chlorophenyl)butan-2-ol |
76019-94-8 | 98% | 500mg |
¥27723.00 | 2024-07-28 | |
| Enamine | EN300-1258725-0.1g |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 0.1g |
$943.0 | 2023-05-23 | ||
| Enamine | EN300-1258725-0.05g |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 0.05g |
$900.0 | 2023-05-23 | ||
| Enamine | EN300-1258725-0.5g |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 0.5g |
$1027.0 | 2023-05-23 | ||
| Enamine | EN300-1258725-50mg |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1258725-10000mg |
4-(4-chlorophenyl)butan-2-ol |
76019-94-8 | 10000mg |
$1778.0 | 2023-10-02 |
76019-94-8 (4-(4-chlorophenyl)butan-2-ol) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1189426-16-1(Sulfadiazine-13C6)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
